Imidocarb Hydrochloride (CAS 5318-76-3) is the dihydrochloride salt of the diamidine antiprotozoal agent imidocarb. While the veterinary pharmaceutical industry predominantly utilizes the highly soluble dipropionate salt for immediate-release injectables, the hydrochloride salt occupies a distinct and critical procurement niche. Characterized by its high thermal stability (decomposition at 350 °C) and limited aqueous solubility, this specific salt form is the material of choice for solid-state formulation R&D and high-temperature polymer compounding [1]. Furthermore, in laboratory settings, it serves as the definitive analytical reference standard for food safety and pharmacokinetics, providing a clean inorganic counterion matrix for trace-level residue quantification[2].
A common procurement error is substituting Imidocarb Hydrochloride with the more widely available Imidocarb Dipropionate (CAS 55750-06-6). While both deliver the same active imidocarb moiety, their physicochemical properties are fundamentally non-interchangeable. In analytical workflows such as LC-MS/MS residue testing for bovine milk or tissue, the dipropionate salt introduces an organic counterion that can cause matrix suppression or form unwanted adducts, whereas the inorganic chloride counterion of the hydrochloride salt ensures a clean baseline and predictable ionization [1]. In formulation R&D, the dipropionate salt is engineered for extreme aqueous solubility (routinely formulated at 120 mg/mL for injection); attempting to use it in sustained-release oral matrices results in rapid dose dumping. Conversely, the hydrochloride salt's low solubility allows for controlled, zero-order release in hydrophobic micro-matrix systems [2]. Furthermore, the dipropionate salt degrades at ~203 °C, making it entirely incompatible with high-temperature polymer extrusion processes where the hydrochloride salt remains stable .
Thermal stability is a critical parameter for APIs intended for integration into long-acting veterinary implants or hot-melt extruded (HME) polymer matrices. Imidocarb Hydrochloride exhibits a decomposition temperature of approximately 350 °C [1]. In direct contrast, the standard commercial salt, Imidocarb Dipropionate, melts and begins to decompose between 202 °C and 205 °C . This nearly 150 °C difference in thermal ceiling allows the hydrochloride salt to be processed with high-melting-point hydrophobic polymers without risking API degradation or the generation of toxic thermal breakdown products.
| Evidence Dimension | Thermal Decomposition Point |
| Target Compound Data | 350 °C (Imidocarb Hydrochloride) |
| Comparator Or Baseline | 202 - 205 °C (Imidocarb Dipropionate) |
| Quantified Difference | ~145 °C higher thermal stability threshold |
| Conditions | Standard melting point / decomposition thermal analysis |
Procuring the hydrochloride salt is mandatory for high-temperature manufacturing techniques like hot-melt extrusion, where the dipropionate salt would thermally degrade.
For sustained-release oral or implantable formulations, an API must possess limited baseline solubility to prevent premature dose dumping. Imidocarb Hydrochloride is poorly soluble in water, requiring specific pH modulation for dissolution [1]. Conversely, Imidocarb Dipropionate is engineered for extreme solubility to facilitate low-volume intramuscular injections, routinely formulated at concentrations of 120 mg/mL (12% m/V) [2]. The hydrochloride salt's drastically lower aqueous solubility makes it the superior candidate for dual-retard micro-matrix particles and hydrophobic controlled-release systems.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Poorly soluble in pure water |
| Comparator Or Baseline | 120 mg/mL (Imidocarb Dipropionate commercial injectable formulation) |
| Quantified Difference | Orders of magnitude lower aqueous solubility |
| Conditions | Aqueous media dissolution at standard temperature |
Formulators designing sustained-release matrices must select the hydrochloride salt to achieve controlled release kinetics, as the dipropionate will dissolve too rapidly.
Regulatory frameworks mandate strict Maximum Residue Limits (MRLs) for imidocarb in food products, such as 50 µg/kg in bovine milk and 2 mg/kg in liver [1]. When calibrating LC-MS/MS equipment for these trace-level detections, the choice of standard counterion is critical. Imidocarb Hydrochloride provides a clean inorganic counterion, yielding a precise precursor [M+H]+ at m/z 349.1771 without organic adduct interference [2]. Utilizing the dipropionate salt as a standard introduces propionate ions into the electrospray ionization (ESI) source, which can cause ion suppression or complex adduct formation that skews trace-level quantification.
| Evidence Dimension | Mass Spectrometry Adduct Risk |
| Target Compound Data | Inorganic chloride counterion (No organic adducts) |
| Comparator Or Baseline | Organic propionate counterion (High risk of adduct formation/suppression) |
| Quantified Difference | Elimination of organic counterion interference in ESI-MS |
| Conditions | LC-ESI-QTOF MS/MS positive ionization mode |
Analytical laboratories must procure the hydrochloride salt to ensure accurate, interference-free calibration for regulatory MRL compliance.
Due to its inorganic counterion and stable solid-state properties, Imidocarb Hydrochloride is the definitive choice for preparing calibration curves in LC-MS/MS and HPLC workflows. It is heavily procured by agricultural and food safety laboratories testing bovine and ovine tissues, milk, and fat to ensure compliance with strict international Maximum Residue Limits (MRLs) without the risk of electrospray ionization suppression caused by organic counterions [1].
The inherently low aqueous solubility of the hydrochloride salt makes it an ideal API candidate for the development of sustained-release oral micro-matrix particles or delayed-release boluses. Formulators select this salt over the highly soluble dipropionate form to prevent rapid dose dumping and achieve predictable, prolonged pharmacokinetic profiles in livestock [2].
With a decomposition point of 350 °C, Imidocarb Hydrochloride can survive aggressive thermal processing environments that would destroy standard commercial salts. It is the required precursor for R&D involving hot-melt extrusion (HME) into high-melting-point hydrophobic polymers for the creation of long-acting, implantable veterinary antiparasitic devices [3].